molecular formula C19H16N2O3 B2754256 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1207022-26-1

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2754256
CAS No.: 1207022-26-1
M. Wt: 320.348
InChI Key: KXSQAYQRUCQMJY-UHFFFAOYSA-N
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Description

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a phenylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with guanidine to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines or phenyl derivatives.

Scientific Research Applications

3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-methoxyphenyl)-2-oxoethyl)-5-phenylpyrimidin-4(3H)-one
  • 3-(2-(3-methoxyphenyl)-2-oxoethyl)-4-phenylpyrimidin-4(3H)-one

Uniqueness

What sets 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group and the phenyl ring in specific positions enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

3-[2-(3-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(10-16)18(22)12-21-13-20-17(11-19(21)23)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQAYQRUCQMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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